molecular formula C12H12Cl2N2O4 B2569191 methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate CAS No. 318517-58-7

methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate

Cat. No.: B2569191
CAS No.: 318517-58-7
M. Wt: 319.14
InChI Key: UGDJSTFUSFNMPI-GIDUJCDVSA-N
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Description

Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate is a synthetic organic compound characterized by its unique chemical structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a dichlorophenyl group, a formamido group, and a methoxyimino group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The synthesis begins with the preparation of a 2,4-dichlorophenyl intermediate through chlorination reactions.

    Formamido Group Introduction: The formamido group is introduced via a formylation reaction, where the dichlorophenyl intermediate reacts with formamide under specific conditions.

    Methoxyimino Group Addition: The final step involves the addition of the methoxyimino group through an oximation reaction, where the intermediate reacts with methoxyamine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(hydroxyimino)propanoate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.

    Ethyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl (3E)-2-[(2,4-dichlorobenzoyl)amino]-3-methoxyiminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O4/c1-19-12(18)10(6-15-20-2)16-11(17)8-4-3-7(13)5-9(8)14/h3-6,10H,1-2H3,(H,16,17)/b15-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDJSTFUSFNMPI-GIDUJCDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOC)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OC)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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